What are the physicochemical properties of 5,6-Dihydro-6-methyluracil?
What are the physicochemical properties of 5,6-Dihydro-6-methyluracil?
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydro-6-methyluracil
Introduction
5,6-Dihydro-6-methyluracil, also known by synonyms such as 6-Methyldihydrouracil and Dihydro-6-methyluracil, is a pyrimidine derivative with the chemical formula C5H8N2O2.[1][2] As a saturated analog of 6-methyluracil, its structural modifications, specifically the reduction of the 5,6-double bond, lead to significant changes in the planarity and electronic characteristics of the pyrimidine ring.[3] These alterations are of considerable interest to researchers in medicinal chemistry and drug development, as they can profoundly influence the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of 5,6-Dihydro-6-methyluracil, presents generalized experimental protocols for their determination, and illustrates relevant chemical relationships.
Physicochemical Properties
The fundamental physicochemical characteristics of 5,6-Dihydro-6-methyluracil are crucial for predicting its behavior in biological systems, formulating it into therapeutic agents, and designing further chemical modifications. The quantitative data available for this compound are summarized below.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| CAS Number | 2434-49-3 | [1][2] |
| Appearance | White to pale cream crystals or crystalline powder | [4] |
| Melting Point | 218-220 °C | [5] |
| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 11.23 ± 0.20 | [5] |
| LogP (Octanol/Water Partition Coefficient) | -1.1 | [1] |
| Water Solubility (log₁₀WS) | -0.35 mol/L | [1] |
| Enthalpy of Fusion (ΔfusH°) | 27.5 ± 2.8 kJ/mol | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of 5,6-Dihydro-6-methyluracil are not extensively published, the following section outlines standard methodologies that are broadly applicable for determining the key physicochemical properties listed above. These protocols serve as a foundational guide for researchers.
Determination of Melting Point
The melting point is a critical indicator of purity.
-
Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.
Determination of Solubility
Solubility, particularly in aqueous and organic solvents, is fundamental to drug development.
-
Methodology (Shake-Flask Method): An excess amount of 5,6-Dihydro-6-methyluracil is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Determination of Octanol/Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology: A solution of 5,6-Dihydro-6-methyluracil is prepared in one of the two immiscible phases (n-octanol or water). This solution is then mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand until the layers fully separate. The concentration of the compound in each phase is measured analytically. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
-
Methodology (Potentiometric Titration): A solution of 5,6-Dihydro-6-methyluracil of known concentration is prepared in water or a water/co-solvent mixture. The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa value is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.
Visualizations: Workflows and Chemical Relationships
Diagrams are provided below to illustrate a general experimental workflow for chemical characterization and the chemical relationship of 5,6-Dihydro-6-methyluracil to its parent unsaturated structure.
References
- 1. 5,6-Dihydro-6-methyluracil (CAS 2434-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5,6-Dihydro-6-methyluracil [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5,6-Dihydro-5-methyluracil, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 5,6-DIHYDRO-6-METHYLURACIL | 2434-49-3 [amp.chemicalbook.com]
